molecular formula C19H23NS2 B389304 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE CAS No. 309286-51-9

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE

Katalognummer: B389304
CAS-Nummer: 309286-51-9
Molekulargewicht: 329.5g/mol
InChI-Schlüssel: IWNKLHSWSXTVKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE typically involves multiple steps. One common method includes the reaction of a benzodithiepin derivative with a suitable phenylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodithiepin derivatives and phenylamine derivatives, such as:

Uniqueness

4-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-N,N-DIMETHYLANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

309286-51-9

Molekularformel

C19H23NS2

Molekulargewicht

329.5g/mol

IUPAC-Name

4-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-N,N-dimethylaniline

InChI

InChI=1S/C19H23NS2/c1-13-9-16-11-21-19(22-12-17(16)10-14(13)2)15-5-7-18(8-6-15)20(3)4/h5-10,19H,11-12H2,1-4H3

InChI-Schlüssel

IWNKLHSWSXTVKF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)N(C)C)C=C1C

Kanonische SMILES

CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)N(C)C)C=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.